molecular formula C12H14ClNO8 B014266 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside CAS No. 119047-14-2

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside

Cat. No. B014266
CAS RN: 119047-14-2
M. Wt: 335.69 g/mol
InChI Key: PJCVBKZRKNFZOD-ZIQFBCGOSA-N
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Description

2-Chloro-4-nitrophenyl α-D-glucopyranoside is a crucial biomedical compound, serving as a versatile tool for investigating enzyme substrates and glucosides in the realm of scientific research . It is a chromogenic substrate for enzymes that target the linkage between CNP and alpha-D-glucose .


Synthesis Analysis

The synthesis of 2-Chloro-4-nitrophenyl α-D-glucopyranoside involves the formation of a 2-chloro-4-nitrophenyl glucoside structure . The compound has been used in the differential assay of human alpha-amylases .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-nitrophenyl α-D-glucopyranoside is C12H14ClNO8 . The compound is a conjugate of CNP and α-D-glucose .


Chemical Reactions Analysis

Carbohydrates conjugated with 2-chloro-4-nitrophenyl (CNP) serve as chromogenic substrates in assays for enzymes that release CNP from the conjugated carbohydrate . The compound has been used to characterize the activity of human pancreatic or salivary amylase .


Physical And Chemical Properties Analysis

The compound is a powder or crystal in form and is stored at a temperature of -20°C . Its molecular weight is 335.69 .

Scientific Research Applications

Enzyme Activity Assay

This compound has been used as a substrate in assays to determine the enzymatic activity of α-amylase . Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .

Characterization of Human Pancreatic or Salivary Amylase

2-Chloro-4-nitrophenyl α-D-maltotrioside has been used to characterize the activity of human pancreatic or salivary amylase . This helps in understanding the role of these enzymes in digestion and metabolism.

Chromogenic Substrate for α-D-glucosidase Inhibitor

4-Nitrophenyl-α-D-glucopyranoside, a similar compound, acts as a chromogenic substrate for α-D-glucosidase inhibitor . This application is crucial in the study of glucosidase inhibitors, which are important in the treatment of diabetes.

Detection of Glucansucrases

It is also used in the detection of glucansucrases . Glucansucrases are enzymes that catalyze the synthesis of glucans from sucrose, and their activity is important in various industrial and medical applications.

Substrate for Lysosomal α-glucosidase and Maltase-glucoamylase

4-Nitrophenyl-α-D-glucopyranoside is a substrate for lysosomal α-glucosidase and maltase-glucoamylase . These enzymes play a key role in carbohydrate metabolism.

Yeast α-D-glucosidase Detection

This compound is used for yeast α-D-glucosidase detection . Yeast α-D-glucosidase is an important enzyme in the brewing industry, as it breaks down complex sugars during fermentation.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCVBKZRKNFZOD-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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